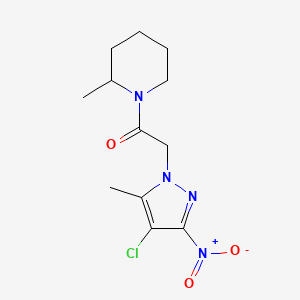![molecular formula C13H18BrNO3 B5036438 1-[(3-Bromo-4-hydroxy-5-methoxyphenyl)methyl]piperidin-3-ol](/img/structure/B5036438.png)
1-[(3-Bromo-4-hydroxy-5-methoxyphenyl)methyl]piperidin-3-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(3-Bromo-4-hydroxy-5-methoxyphenyl)methyl]piperidin-3-ol is an organic compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a bromine atom, a hydroxyl group, and a methoxy group attached to a phenyl ring, which is further connected to a piperidine ring. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(3-Bromo-4-hydroxy-5-methoxyphenyl)methyl]piperidin-3-ol typically involves multi-step organic reactions. One common method includes the bromination of 4-hydroxy-5-methoxybenzyl alcohol followed by a nucleophilic substitution reaction with piperidine. The reaction conditions often require the use of solvents like dichloromethane or ethanol and catalysts such as palladium or copper complexes.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered to make the process more environmentally friendly.
Analyse Chemischer Reaktionen
Types of Reactions
1-[(3-Bromo-4-hydroxy-5-methoxyphenyl)methyl]piperidin-3-ol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The bromine atom can be reduced to a hydrogen atom, resulting in the formation of a de-brominated product.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkyl groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents like sodium azide (NaN3) or Grignard reagents in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of de-brominated products.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
1-[(3-Bromo-4-hydroxy-5-methoxyphenyl)methyl]piperidin-3-ol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 1-[(3-Bromo-4-hydroxy-5-methoxyphenyl)methyl]piperidin-3-ol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-[(4-Methoxyphenyl)methyl]piperidin-3-ol: Lacks the bromine atom and has different chemical properties.
3-Bromo-4-hydroxy-5-methoxybenzyl alcohol: Lacks the piperidine ring and has different reactivity.
4-Hydroxy-5-methoxybenzyl alcohol: Lacks both the bromine atom and the piperidine ring.
Uniqueness
1-[(3-Bromo-4-hydroxy-5-methoxyphenyl)methyl]piperidin-3-ol is unique due to the combination of its functional groups and the presence of both a phenyl and piperidine ring. This unique structure imparts specific chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications.
Eigenschaften
IUPAC Name |
1-[(3-bromo-4-hydroxy-5-methoxyphenyl)methyl]piperidin-3-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BrNO3/c1-18-12-6-9(5-11(14)13(12)17)7-15-4-2-3-10(16)8-15/h5-6,10,16-17H,2-4,7-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRSVIFYFVGAIHL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1)CN2CCCC(C2)O)Br)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18BrNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-[1-methyl-2-oxo-2-(2,2,4,6-tetramethyl-1(2H)-quinolinyl)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B5036361.png)
![N-(4-CHLOROPHENYL)-2-{1,5,7-TRIMETHYL-2,4-DIOXO-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDIN-3-YL}ACETAMIDE](/img/structure/B5036367.png)
![1-Methyl-4-[2-[2-(4-methylphenoxy)ethoxy]ethyl]piperazine;oxalic acid](/img/structure/B5036373.png)
![N-[(E)-1-(1,3-benzodioxol-5-yl)-3-oxo-3-(prop-2-enylamino)prop-1-en-2-yl]-2-methoxybenzamide](/img/structure/B5036385.png)
![5-[(2,5-dioxo-1-phenylpyrrolidin-3-yl)amino]-1H-pyrimidine-2,4-dione](/img/structure/B5036395.png)
![N-ethyl-N-[(5-ethyl-1,3,4-oxadiazol-2-yl)methyl]-3,5-dimethyl-1H-pyrrole-2-carboxamide](/img/structure/B5036396.png)
![2-methoxy-N-{3-methyl-4-[(morpholin-4-ylacetyl)amino]phenyl}benzamide](/img/structure/B5036397.png)
![1,3-dimethyl-5-{[(4-nitrophenyl)amino]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5036402.png)
![(2-{3-[3-(5-ethyl-2-pyrimidinyl)phenyl]-1H-pyrazol-1-yl}ethyl)dimethylamine](/img/structure/B5036410.png)
![2-[(4-chlorophenyl)thio]-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)propanamide](/img/structure/B5036418.png)
![N-(4-{[(2,4-dimethylphenyl)amino]sulfonyl}phenyl)-3-(1-naphthyl)acrylamide](/img/structure/B5036428.png)

![2-{1-[(4-methylpiperazin-1-yl)acetyl]-3-oxopiperazin-2-yl}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B5036447.png)
![11-(4-fluorobenzyl)-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-6-one](/img/structure/B5036473.png)
